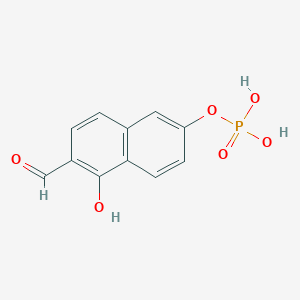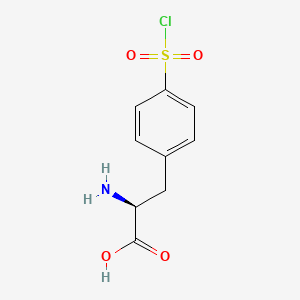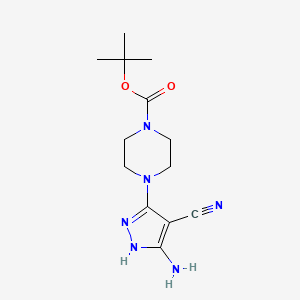
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is an organic compound with a complex structure that includes a naphthalene ring, a carboxaldehyde group, a hydroxyl group, and a phosphonooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of reactions to introduce the carboxaldehyde, hydroxyl, and phosphonooxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other functional groups.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: This compound has a similar structure but lacks the phosphonooxy group.
2-Hydroxy-1-naphthaldehyde: Another similar compound with a hydroxyl group but no phosphonooxy group.
2-Naphthol 1-carboxaldehyde: Similar in structure but with different functional groups.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.
Properties
CAS No. |
822520-80-9 |
|---|---|
Molecular Formula |
C11H9O6P |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
(6-formyl-5-hydroxynaphthalen-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H9O6P/c12-6-8-2-1-7-5-9(17-18(14,15)16)3-4-10(7)11(8)13/h1-6,13H,(H2,14,15,16) |
InChI Key |
FBUIIZMBMLYOBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)

![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)


![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)
